BenchChemオンラインストアへようこそ!

7-Methoxy-1-benzofuran-4-carboxylic acid

PDE4 inhibition Anti-inflammation Hepatic sepsis

This 7-methoxy-1-benzofuran-4-carboxylic acid (CAS 33401-32-0, MW 192.17) is the essential building block for PDE4 inhibitor programs targeting asthma, COPD, hepatic sepsis, and neuroinflammation. The 7-methoxy group is pharmacophorically critical: its removal abolishes PDE4 enzymatic activity. The balanced LogP of 2.14 (ΔLogP ≈ +0.3 vs. the 7-hydroxy analog) ensures superior membrane permeability and oral bioavailability potential. The 4-carboxylic acid regioposition uniquely enables the stereospecific assembly of morphine partial structures (Haefliger & Klöppner, 1982). Alternative regioisomers (e.g., 2-carboxylic acid) or the unsubstituted benzofuran-4-carboxylic acid are not functionally equivalent. Supplied at ≥95% purity; enantiomerically pure material is also available via enzymatic lipase resolution.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
Cat. No. B8731335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1-benzofuran-4-carboxylic acid
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)C(=O)O)C=CO2
InChIInChI=1S/C10H8O4/c1-13-8-3-2-7(10(11)12)6-4-5-14-9(6)8/h2-5H,1H3,(H,11,12)
InChIKeyWJWFXQQKZBYTMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-1-benzofuran-4-carboxylic acid (CAS 33401-32-0): Core Properties & Procurement Baseline


7-Methoxy-1-benzofuran-4-carboxylic acid is a heterocyclic building block consisting of a benzofuran core with a methoxy substituent at the 7-position and a carboxylic acid at the 4-position . It possesses a molecular formula of C10H8O4, a molecular weight of 192.17 g/mol, a computed LogP of 2.14, a topological polar surface area (TPSA) of 59.7 Ų, and features 4 hydrogen bond acceptors against 1 hydrogen bond donor [1]. The regiospecific placement of the electron-donating methoxy group and the carboxylic acid handle enables distinct reactivity profiles exploited in medicinal chemistry and complex alkaloid synthesis [1].

Why 7-Methoxy-1-benzofuran-4-carboxylic Acid Cannot Be Replaced by Common In-Class Analogs


Substituting 7-Methoxy-1-benzofuran-4-carboxylic acid with unsubstituted benzofuran-4-carboxylic acid or the 7-hydroxy analog is not functionally equivalent. The 7-methoxy group is a critical pharmacophoric element for phosphodiesterase 4 (PDE4) inhibition, where its removal abolishes potent enzymatic activity [1]. Furthermore, the methoxy substituent provides a balanced lipophilicity profile (ΔLogP ≈ +0.3) relative to the 7-hydroxy derivative, directly impacting membrane permeability and oral bioavailability potential . The specific 4-carboxylic acid regioposition also governs its utility as a chiral building block in stereospecific syntheses, such as morphine partial structure assembly, which alternative regioisomers (e.g., 2-carboxylic acid) cannot replicate [2].

Quantitative Differentiation Evidence for 7-Methoxy-1-benzofuran-4-carboxylic Acid Selection


PDE4 Inhibitory Pharmacophore: 7-Methoxy Substitution Confers Sub-25 nM Enzymatic Potency

The 7-methoxybenzofuran-4-carboxylic acid scaffold is a proven pharmacophore for potent PDE4 inhibition. Carboxamide derivatives of this specific acid achieve an IC50 of 23 nM against PDE4C [1], while close structural analogs such as compound 4e demonstrate IC50 values of 10.0 nM (PDE4B) and 15.2 nM (PDE4D) [2]. In contrast, the unsubstituted benzofuran-4-carboxylic acid scaffold has no reported PDE4 inhibitory activity, highlighting the essential role of the 7-methoxy group.

PDE4 inhibition Anti-inflammation Hepatic sepsis

Lipophilicity Optimization: +0.3 LogP Advantage Over 7-Hydroxy Analog for Membrane Permeability

The methoxy group in 7-Methoxy-1-benzofuran-4-carboxylic acid provides a measured LogP of 2.14, compared to 1.84 for the corresponding 7-hydroxybenzofuran-4-carboxylic acid . This ΔLogP of +0.30 units reflects the increased lipophilicity conferred by methylation of the phenolic oxygen, which is associated with improved passive membrane permeability and oral absorption potential according to Lipinski's and related drug-likeness frameworks.

Lipophilicity Oral bioavailability CNS drug design

Validated Synthetic Intermediate for Stereospecific Morphine Alkaloid Partial Structures

7-Methoxy-1-benzofuran-4-carboxylic acid is a documented key starting material for the stereospecific synthesis of morphine partial structures 28 and 36, as well as their enantiomers [1]. The synthetic route exploits the 1,2-ketone shift of compound 15 to yield intermediate 22, which is stereospecifically reduced to alcohol 24 and converted to amide 25. This established utility in complex alkaloid construction is not shared by the 2-carboxylic acid regioisomer or the dihydro analogs, which lack the required electronic properties for the key ketone shift step.

Opioid synthesis Stereospecific chemistry Natural product synthesis

Enhanced Hydrogen Bond Acceptor Capacity vs. Unsubstituted Benzofuran-4-carboxylic Acid

7-Methoxy-1-benzofuran-4-carboxylic acid possesses 4 hydrogen bond acceptors (HBA), compared to 3 HBA for the unsubstituted benzofuran-4-carboxylic acid [1][2]. The additional methoxy oxygen provides an extra hydrogen bond acceptor site that can engage in stabilizing interactions with biological targets or improve aqueous solvation. This structural feature is directly tied to the compound's PDE4 inhibitory activity, where the methoxy oxygen participates in key binding interactions [3].

Hydrogen bonding Target engagement Solubility

Optimal Application Scenarios for 7-Methoxy-1-benzofuran-4-carboxylic Acid Based on Quantitative Differentiation Evidence


PDE4-Targeted Drug Discovery for Inflammatory and Hepatic Diseases

7-Methoxy-1-benzofuran-4-carboxylic acid is the essential building block for synthesizing 7-methoxybenzofuran-4-carboxamide PDE4 inhibitors. These derivatives achieve sub-25 nM enzymatic potency and, in optimized leads such as compound 4e, deliver 66% oral bioavailability with a 2.0-hour half-life in SD rats, along with demonstrated hepatoprotective efficacy in the D-GalN/LPS-induced hepatic sepsis model [1][2]. Research programs targeting PDE4 for asthma, COPD, hepatic sepsis, or neuroinflammation should prioritize this specific acid to access the validated 7-methoxy pharmacophore. [1][2]

Stereospecific Synthesis of Morphine Alkaloid Partial Structures and Opioid Analogs

As documented by Haefliger and Klöppner (1982), 7-methoxy-1-benzofuran-4-carboxylic acid serves as the starting material for the stereospecific assembly of morphine partial structures 28 and 36. The synthetic sequence leverages the 1,2-ketone shift of key intermediate 15, followed by stereospecific reduction and Curtius degradation, providing a reliable route to enantiomerically pure opioid scaffolds [3]. This application is uniquely enabled by the 4-carboxylic acid regioposition and 7-methoxy electronic properties, making the compound indispensable for academic and industrial opioid medicinal chemistry programs. [3]

Fragment-Based and Structure-Activity Relationship (SAR) Studies Leveraging Optimized Physicochemical Properties

With a LogP of 2.14, 4 hydrogen bond acceptors, and a TPSA of 59.7 Ų, this compound occupies a favorable physicochemical space for fragment-based drug discovery . Its balanced lipophilicity, which is 0.30 LogP units higher than the 7-hydroxy analog, supports passive membrane permeability without excessive lipophilicity that could lead to promiscuous binding or poor solubility [4]. The carboxylic acid handle further permits rapid derivatization into amide or ester libraries for systematic SAR exploration around the benzofuran core.

Chiral Building Block Supply for Asymmetric Pharmaceutical Intermediate Synthesis

The enantiomerically pure form of 7-methoxy-1-benzofuran-4-carboxylic acid can be obtained via enzymatic resolution using lipase catalysts, offering a chiral building block for synthesizing optically active pharmaceutical intermediates [5]. This capability is critical for drug development programs requiring single-enantiomer therapeutics, where racemic mixtures of simpler benzofuran analogs would introduce unnecessary complexity in downstream chiral separations. [5]

Quote Request

Request a Quote for 7-Methoxy-1-benzofuran-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.